Imatinib-d8 is a deuterated analog of imatinib, a tyrosine kinase inhibitor. It serves primarily as an internal standard in analytical chemistry, specifically in mass spectrometry-based methods for quantifying imatinib in biological samples like plasma or serum [, , , ]. The use of deuterated analogs like imatinib-d8 is advantageous due to their near-identical chemical behavior to the target analyte, ensuring accurate assessment of recovery and matrix effects during sample preparation [].
Imatinib-d8 is classified under the category of tyrosine kinase inhibitors. It is particularly effective against the BCR-ABL fusion protein associated with chronic myeloid leukemia and gastrointestinal stromal tumors. The source of imatinib-d8 can be traced back to the synthetic modifications made to imatinib, which is derived from 2-phenylaminopyrimidine derivatives. This modification allows for improved tracking in pharmacokinetic studies and enhances the understanding of drug metabolism without altering the therapeutic efficacy significantly .
The synthesis of imatinib-d8 involves several chemical reactions that incorporate deuterium into the imatinib structure. The general approach includes:
Specific parameters such as reaction time, temperature, and concentration are crucial for optimizing yields and ensuring the integrity of the deuterated compound .
Imatinib-d8 retains the core structure of imatinib, characterized by its 2-phenylaminopyrimidine backbone. The molecular formula for imatinib-d8 is C22H19D8N3O2S, indicating that eight hydrogen atoms have been replaced by deuterium.
Imatinib-d8 participates in similar chemical reactions as its parent compound. Key reactions include:
The mechanism of action for imatinib-d8 mirrors that of imatinib. It functions primarily as a selective inhibitor of the BCR-ABL tyrosine kinase:
Imatinib-d8 exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 392.6 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Similar to imatinib |
Stability | Enhanced due to deuteration |
Imatinib-d8 has significant applications in both clinical and research settings:
The molecular architecture of imatinib-d8 features selective deuterium replacement at eight hydrogen positions within the piperazine moiety, yielding the chemical name N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)methyl)benzamide. This deuteration pattern specifically targets the methylpiperazine ring, where all eight hydrogen atoms at the 2, 2', 3, 3', 5, 5', 6, and 6' positions are substituted with deuterium ( [1] [4] [5]). The strategic placement preserves the molecular geometry and electronic properties of the parent compound while creating a 8 Da mass shift detectable via mass spectrometry. The core pharmacophore elements—including the benzamide scaffold, pyrimidinylamino linkage, and 3-pyridyl group—remain identical to non-deuterated imatinib, ensuring biological equivalence. The chemical structure maintains the mesylate salt formulation (imatinib-d8 mesylate) for solubility characteristics comparable to therapeutic imatinib formulations [4].
Table 1: Fundamental Chemical Identifiers of Imatinib-d8
Property | Imatinib-d8 | Imatinib-d8 Mesylate | Parent Imatinib |
---|---|---|---|
Molecular Formula | C₂₉H₂₃D₈N₇O | C₂₉H₂₃D₈N₇O·CH₄O₃S | C₂₉H₃₁N₇O |
Molecular Weight | 501.65 g/mol | 597.76 g/mol | 493.60 g/mol |
CAS Registry Number | 1092942-82-9 | 1092942-83-0 | 152459-95-5 |
Deuteration Sites | Piperazine ring (2,2,3,3,5,5,6,6-d₈) | Same as free base | N/A |
Synthetic Purity | >95% (HPLC) | >95% (HPLC) | >99% |
Imatinib-d8 exhibits physicochemical properties nearly identical to its non-deuterated counterpart, with minor differences attributable to the kinetic isotope effect. The compound demonstrates solubility profiles of 10 mg/mL in water (19.93 mM) and 12.5 mg/mL in DMSO (24.92 mM), mirroring imatinib's formulation characteristics [1]. The deuterium bond strength (C-D ≈ 450 kJ/mol vs. C-H ≈ 420 kJ/mol) confers enhanced metabolic stability at the labeled positions, particularly against oxidative metabolism in the piperazine ring—a known metabolic soft spot. This isotopic substitution reduces the rate of hepatic N-demethylation by cytochrome P450 enzymes, thereby extending the in vivo half-life specifically at the labeled positions while maintaining overall biological activity against BCR-ABL, c-Kit, and PDGFR kinases [1] [7]. The deuterium retention rate exceeds 99.85% under standard storage conditions (-20°C), with no significant back-exchange observed in physiological buffers, ensuring analytical reliability in experimental settings [1].
Imatinib-d8 exemplifies the critical application of stable isotope-labeled compounds in addressing complex pharmacological questions through advanced analytical methodologies:
Absolute Bioavailability Determination: The compound enables intravenous microdosing approaches (100 μg) concurrent with therapeutic oral imatinib dosing (400 mg). A pivotal clinical study employed this design to calculate a median absolute bioavailability of 76% (range: 44-106%) in GIST patients at steady state. This hybrid approach eliminated inter-occasion variability inherent in conventional crossover designs [2].
Drug-Drug Interaction Studies: As a co-administered internal standard, imatinib-d8 enhances precision in quantifying parent drug and metabolites during interaction assessments. Its structural identity ensures identical extraction efficiency and ionization characteristics as imatinib, while the mass shift (m/z 494 → 502) enables discrimination from endogenous analytes in LC-MS/MS platforms [7].
Advanced Therapeutic Drug Monitoring: Imatinib-d8 serves as the ideal internal standard for simultaneous quantification of imatinib and its active metabolite N-desmethyl imatinib (NDI) in clinical plasma samples. A validated LC-MS/MS method demonstrated precise co-detection (retention time: 1.25 minutes for both) with a lower limit of quantification of 0.5 ng/mL, enabling robust therapeutic drug monitoring in chronic myeloid leukemia patients [7].
Metabolic Pathway Elucidation: The deuterium tags provide isotopic "markers" to track hepatic biotransformation pathways. Research applications reveal whether metabolites retain the deuterated piperazine moiety, distinguishing first-pass versus systemic metabolism [7].
Table 2: Analytical Applications of Imatinib-d8 in Modern Pharmacology
Application Domain | Experimental Design | Analytical Advantage | Key Research Findings |
---|---|---|---|
Bioavailability Assessment | IV microdose (100 μg imatinib-d8) + oral therapeutic dose (400 mg imatinib) | Enables simultaneous IV/oral PK profiling in single dosing event | Median F = 76% in GIST patients at steady state [2] |
Multi-Analyte TDM | LC-MS/MS with imatinib-d8 as internal standard | Co-elution with analytes (RT = 1.25 min) with mass separation (Δm/z=8) | Simultaneous quantification of imatinib, NDI, and 7 other TKIs in 7-minute run [7] |
Antiviral Research | Imatinib-d8 distribution in hamster infection models | Distinguishes administered drug from endogenous compounds | Demonstrated lung concentration (2.5 μg/g) but no antiviral effect against SARS-CoV-2 [6] |
Cross-Talk Elimination | Scheduled MRM in multi-analyte panels | Prevents signal interference from structurally similar TKIs | Validated in 24 clinical samples with precision <15% RSD [7] |
The development trajectory of imatinib-d8 parallels advancements in both targeted cancer therapy and analytical technology:
2001-2005: Following imatinib's landmark FDA approval (2001) for chronic myeloid leukemia, pharmacokinetic studies revealed significant inter-patient variability (up to 5-fold AUC differences) and exposure-response correlations. This created demand for precise quantification methods and bioavailability assessment tools [3].
2010-2015: The emergence of deuterated pharmaceuticals (e.g., deutetrabenazine) spurred commercial development of imatinib-d8 by specialized manufacturers (Toronto Research Chemicals, MedChemExpress). Initial applications focused on analytical chemistry as internal standards for therapeutic drug monitoring [1] [7].
2020: A landmark clinical study employed imatinib-d8 intravenous microdosing to establish the first absolute bioavailability data in cancer patients (76%), demonstrating the viability of stable isotope microdose methodologies without requiring radioactive labels or AMS detection [2].
2020-Present: Expanded applications in antiviral research emerged during the COVID-19 pandemic, leveraging imatinib-d8's tissue distribution properties. Studies in Syrian hamster models utilized imatinib-d8 to confirm lung penetration (2.5 μg/g) despite lack of efficacy against SARS-CoV-2, exemplifying its utility in preclinical distribution studies [6].
The synthesis of imatinib-d8 requires specialized deuterium sources (e.g., D₂O, deuterated acetylacetone) and multi-step procedures to achieve >99% isotopic purity, with current commercial availability from research chemical suppliers (SynZeal, TRC, MedChemExpress) at costs approximately 50-fold higher than non-deuterated imatinib [1] [5]. This premium reflects the complex synthesis and purification processes required to maintain isotopic integrity while preserving the compound's pharmacological activity against primary molecular targets [4] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7